molecular formula C8H8O2S B11913728 5-(Oxetan-3-yl)thiophene-2-carbaldehyde

5-(Oxetan-3-yl)thiophene-2-carbaldehyde

Cat. No.: B11913728
M. Wt: 168.21 g/mol
InChI Key: ICFVFQKGEYBUPY-UHFFFAOYSA-N
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Description

5-(Oxetan-3-yl)thiophene-2-carbaldehyde: is an organic compound that features a unique combination of an oxetane ring and a thiophene ring The oxetane ring is a four-membered cyclic ether, while the thiophene ring is a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxetan-3-yl)thiophene-2-carbaldehyde typically involves the formation of the oxetane ring followed by the introduction of the thiophene ring. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring. The thiophene ring can be introduced through various cross-coupling reactions, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-(Oxetan-3-yl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(Oxetan-3-yl)thiophene-2-carboxylic acid.

    Reduction: 5-(Oxetan-3-yl)thiophene-2-methanol.

    Substitution: Various halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

5-(Oxetan-3-yl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Oxetan-3-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Oxetan-3-yl)furan-2-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

    5-(Oxetan-3-yl)pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of a thiophene ring.

    5-(Oxetan-3-yl)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

5-(Oxetan-3-yl)thiophene-2-carbaldehyde is unique due to the presence of both an oxetane ring and a thiophene ring. The combination of these two rings imparts distinct physicochemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

5-(oxetan-3-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C8H8O2S/c9-3-7-1-2-8(11-7)6-4-10-5-6/h1-3,6H,4-5H2

InChI Key

ICFVFQKGEYBUPY-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC=C(S2)C=O

Origin of Product

United States

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